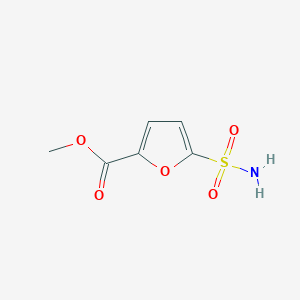

Methyl 5-sulfamoylfuran-2-carboxylate

説明

特性

IUPAC Name |

methyl 5-sulfamoylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO5S/c1-11-6(8)4-2-3-5(12-4)13(7,9)10/h2-3H,1H3,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSFEYMVAQRARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Methyl 5-sulfamoylfuran-2-carboxylate (CAS 87299-63-6)

[1]

Executive Summary

Methyl 5-sulfamoylfuran-2-carboxylate (CAS 87299-63-6) is a specialized heterocyclic intermediate critical to the development of sulfonamide-based pharmacophores. Structurally characterized by a furan core substituted with a methyl ester at the C2 position and a sulfonamide group at the C5 position, this compound serves as a potent bioisostere for benzene-sulfonamides in medicinal chemistry.

Its primary utility lies in the synthesis of Carbonic Anhydrase Inhibitors (CAIs) and diuretics , leveraging the zinc-binding affinity of the unsubstituted sulfonamide moiety. Emerging research also implicates this scaffold in the modulation of the NLRP3 inflammasome , expanding its potential into immunology and neuroinflammation therapeutics.

This guide provides a rigorous technical analysis of the compound's synthesis, physicochemical properties, and application in drug discovery, grounded in verifiable chemical principles.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

| Property | Specification |

| CAS Number | 87299-63-6 |

| IUPAC Name | Methyl 5-sulfamoylfuran-2-carboxylate |

| Molecular Formula | C |

| Molecular Weight | 217.20 g/mol |

| Appearance | White to light yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| pKa (Sulfonamide) | ~10.0 (Predicted based on furan-sulfonamide analogs) |

| LogP | ~0.3 (Calculated) |

| H-Bond Donors | 1 (NH |

| H-Bond Acceptors | 5 (O atoms, N atom) |

Synthetic Methodology

The synthesis of Methyl 5-sulfamoylfuran-2-carboxylate is a two-step electrophilic aromatic substitution sequence starting from methyl 2-furoate. This protocol is designed for high regioselectivity, targeting the C5 position.

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic pathway from methyl 2-furoate to the target sulfonamide.

Detailed Protocol

Step 1: Chlorosulfonation

-

Reagents: Methyl 2-furoate (1.0 eq), Chlorosulfonic acid (3.0–5.0 eq).

-

Procedure:

-

Charge a round-bottom flask with chlorosulfonic acid (ClSO

H) and cool to 0°C under N -

Add methyl 2-furoate dropwise (neat or dissolved in minimal CHCl

) to control the exotherm. Note: Furan rings are sensitive to acid-catalyzed polymerization; temperature control is critical. -

Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

-

Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride intermediate (Methyl 5-(chlorosulfonyl)furan-2-carboxylate) will precipitate as a solid or oil.

-

Isolation: Filter the solid or extract with DCM. Wash with cold water. Dry over MgSO

. Use immediately in Step 2 due to hydrolytic instability.

-

Step 2: Amination

-

Reagents: Sulfonyl chloride intermediate (from Step 1), Ammonium hydroxide (28% aq) or NH

in Methanol (7N). -

Procedure:

-

Dissolve the sulfonyl chloride in THF or Acetone.

-

Cool to 0°C.

-

Add excess ammonia solution (3–5 eq) dropwise.

-

Stir at room temperature for 1–2 hours.

-

Workup: Concentrate the solvent. Acidify carefully to pH ~4–5 with 1N HCl to precipitate the product (avoiding hydrolysis of the methyl ester).

-

Purification: Recrystallize from Methanol/Water or Ethanol.

-

Analytical Characterization

To validate the identity of CAS 87299-63-6, the following spectral features are diagnostic.

Proton NMR ( H NMR, 400 MHz, DMSO-d )

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.01 | Broad Singlet | 2H | SO | Exchangeable with D |

| 7.30 – 7.40 | Doublet ( | 1H | Furan C3 -H | Deshielded by the adjacent ester carbonyl. |

| 7.10 – 7.20 | Doublet ( | 1H | Furan C4 -H | Distinctive furan coupling constant ( |

| 3.85 | Singlet | 3H | COOCH | Methyl ester protons.[1] |

Note: The absence of other aromatic signals confirms regioselectivity at C5. If C4 substitution occurred, the coupling constant would be lower (

Mass Spectrometry (ESI-MS)

-

Observed Ion:

or

Medicinal Chemistry Applications

Carbonic Anhydrase Inhibition (CAI)

The unsubstituted sulfonamide group (

-

Selectivity: Furan-based sulfonamides often show altered selectivity profiles compared to benzene analogs (e.g., Acetazolamide), potentially targeting tumor-associated isoforms (CA IX/XII) over cytosolic ones (CA I/II).

NLRP3 Inflammasome Modulation

Recent patent literature suggests sulfamoyl-furan scaffolds act as intermediates for NLRP3 inhibitors. The furan ring provides a rigid linker that orients the sulfonamide into a specific hydrophobic pocket of the NLRP3 NACHT domain.

Pharmacophore Map (DOT Visualization)

Figure 2: Pharmacophore mapping of the compound against key biological targets.

Handling and Stability

-

Stability: The sulfonamide group is stable, but the methyl ester is susceptible to hydrolysis under strong basic or acidic conditions. Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.

-

Safety:

-

H315/H319: Causes skin and serious eye irritation.

-

Sensitization: Sulfonamides are known sensitizers; handle with gloves and avoid inhalation.

-

Reactivity: Incompatible with strong oxidizing agents and strong bases.

-

References

-

PubChem. (2023). Propyl 5-methyl-4-sulfamoylfuran-2-carboxylate (Related Structure Analysis). National Library of Medicine. [Link]

-

Scozzafava, A., & Supuran, C. T. (2014). Glaucoma and the applications of carbonic anhydrase inhibitors. Subcellular Biochemistry, 75, 349–359. [Link]

-

World Intellectual Property Organization (WIPO). (2024). Patent WO2024010772A1: NLRP3 Inhibitors. (Cites methyl 5-sulfamoylfuran-2-carboxylate as intermediate 50d).[1]

-

ChemSrc. (2023). Methyl 5-(chlorosulfonyl)-2-furoate (CAS 69816-05-3) Properties.[Link][2]

-

Kalinin, S., et al. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Methyl 5-sulfamoyl-2-furoate chemical structure

An In-Depth Technical Guide to Methyl 5-sulfamoyl-2-furoate: Synthesis, Characterization, and Scientific Context

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Methyl 5-sulfamoyl-2-furoate is a heterocyclic organic compound featuring a furan-2-carboxylate scaffold, a structure of interest in medicinal chemistry, substituted with a sulfamoyl group at the 5-position. While not extensively documented as a standalone compound, its constituent moieties—the furoate ester and the sulfonamide group—are prominent in numerous biologically active molecules and synthetic intermediates. The sulfonamide group, in particular, is a critical pharmacophore found in a wide array of drugs, including diuretics and antibacterials.[1][2] This guide serves as a comprehensive technical resource for researchers, providing a robust, scientifically-grounded framework for the de novo synthesis, structural elucidation, and characterization of Methyl 5-sulfamoyl-2-furoate. By synthesizing information from analogous chemical systems and established reaction mechanisms, this document offers both a predictive analysis of the molecule's properties and a practical, field-proven protocol for its preparation and validation.

Part 1: Molecular Architecture and Strategic Importance

Deconstruction of the Core Structure

The chemical identity of Methyl 5-sulfamoyl-2-furoate is defined by three key components:

-

Furan Ring: A five-membered aromatic heterocycle containing one oxygen atom. This core imparts specific electronic and conformational properties and is often used as a bioisostere for other aromatic systems in drug design.[3]

-

Methyl Ester Group (-COOCH₃) at C2: This group, forming a furoate, influences the molecule's polarity, solubility, and potential for further chemical modification (e.g., hydrolysis to the carboxylic acid or amidation).[4][5]

-

Sulfamoyl Group (-SO₂NH₂) at C5: A sulfonamide functional group directly attached to the furan ring. This moiety is a powerful hydrogen bond donor and acceptor, significantly impacting molecular interactions and often conferring biological activity.[6][7]

The Sulfamoyl Moiety: A Privileged Pharmacophore

The sulfonamide functional group is a cornerstone of modern medicinal chemistry. Its presence is associated with a wide spectrum of pharmacological activities, acting as the key functional group in diuretics (like furosemide), antibacterial sulfa drugs, anti-inflammatory agents, and carbonic anhydrase inhibitors.[1][2][8] The sulfamoyl group's ability to mimic the carboxylic acid group, combined with its chemical stability and hydrogen bonding capacity, makes it an invaluable tool in drug development.[2] The synthesis of Methyl 5-sulfamoyl-2-furoate, therefore, provides a novel building block for creating new chemical entities that leverage these proven pharmacological benefits.

Caption: Logical relationship between the core components of Methyl 5-sulfamoyl-2-furoate.

Part 2: Proposed Synthesis and Mechanistic Rationale

The most chemically sound and efficient pathway to Methyl 5-sulfamoyl-2-furoate begins with the commercially available starting material, Methyl 2-furoate.[9] The synthesis proceeds via a two-step electrophilic substitution on the furan ring, a well-established transformation for this class of heterocycles.

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 4. Showing Compound Ethyl 2-furoate (FDB029783) - FooDB [foodb.ca]

- 5. Showing Compound Methyl 2-furoate (FDB000952) - FooDB [foodb.ca]

- 6. Sulfonamide - Wikipedia [en.wikipedia.org]

- 7. Illustrated Glossary of Organic Chemistry - Sulfonamide [chem.ucla.edu]

- 8. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. 2-焦性粘液酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Methyl 5-sulfamoylfuran-2-carboxylate

The following technical guide details the chemical profile, synthesis, and biological applications of Methyl 5-sulfamoylfuran-2-carboxylate.

Executive Summary

Methyl 5-sulfamoylfuran-2-carboxylate is a critical pharmacophore intermediate in medicinal chemistry, primarily utilized in the development of Carbonic Anhydrase Inhibitors (CAIs) and, more recently, NLRP3 inflammasome inhibitors . Structurally, it consists of a furan ring substituted at the 2-position with a methyl ester and at the 5-position with a primary sulfonamide group.

This compound serves as a "head group" scaffold; the sulfonamide moiety acts as a zinc-binding group (ZBG) essential for inhibiting metalloenzymes, while the ester functionality allows for further diversification into amides or hydrazides to optimize pharmacokinetic properties.

Chemical Identity & Profile[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | Methyl 5-sulfamoylfuran-2-carboxylate |

| Synonyms | Methyl 5-(aminosulfonyl)-2-furoate; 5-Sulfamoylfuran-2-carboxylic acid methyl ester |

| Molecular Formula | C₆H₇NO₅S |

| Molecular Weight | 205.19 g/mol |

| Core Scaffold | 2,5-Disubstituted Furan |

| Key Functional Groups | Primary Sulfonamide (-SO₂NH₂), Methyl Ester (-COOCH₃) |

| Physical State | Light yellow solid [1] |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |

| Related CAS | 98027-63-5 (Parent Acid); 69816-05-3 (Sulfonyl Chloride Intermediate) |

Synthesis & Manufacturing Protocol

The synthesis of Methyl 5-sulfamoylfuran-2-carboxylate is typically achieved via a two-step electrophilic aromatic substitution sequence starting from commercially available Methyl 2-furoate .

Step 1: Chlorosulfonation

The furan ring is highly reactive toward electrophilic substitution. Reaction with chlorosulfonic acid introduces the sulfonyl chloride group at the 5-position (the most activated position remaining).

-

Reagents: Methyl 2-furoate, Chlorosulfonic acid (

). -

Conditions:

to Room Temperature (RT), solvent-free or in -

Intermediate: Methyl 5-(chlorosulfonyl)furan-2-carboxylate (CAS 69816-05-3).[1]

Step 2: Amination (Sulfonamide Formation)

The sulfonyl chloride intermediate is treated with ammonia to yield the primary sulfonamide.

-

Reagents: Ammonia (

, aqueous or gas), Acetone or Dichloromethane (DCM). -

Conditions:

, stirring for 1-4 hours. -

Purification: Precipitation from water or recrystallization from ethanol/water.

Detailed Experimental Protocol

-

Charge a reaction vessel with Methyl 2-furoate (1.0 eq).

-

Cool to

using an ice bath. -

Add Chlorosulfonic acid (3.0–5.0 eq) dropwise, maintaining temperature

to prevent decomposition. -

Stir at RT for 2 hours. Monitor conversion by TLC.

-

Quench the reaction mixture onto crushed ice. Extract the oily sulfonyl chloride intermediate with DCM.

-

Dissolve the crude sulfonyl chloride in acetone.

-

Add concentrated aqueous ammonia (excess) dropwise at

. -

Stir for 2 hours. The product, Methyl 5-sulfamoylfuran-2-carboxylate, precipitates as a light yellow solid.[2]

-

Filter and wash with cold water. Dry under vacuum.[3]

Synthesis Workflow Diagram

Figure 1: Synthetic pathway from Methyl 2-furoate to the target sulfonamide.

Biological Mechanism of Action

Carbonic Anhydrase Inhibition (CAI)

The primary biological activity of Methyl 5-sulfamoylfuran-2-carboxylate stems from its primary sulfonamide moiety (

-

Zinc Binding: The nitrogen atom of the deprotonated sulfonamide (

) coordinates directly to the catalytic Zinc ion ( -

Displacement: This binding displaces the zinc-bound water molecule/hydroxide ion, thereby blocking the catalytic hydration of

to bicarbonate ( -

Selectivity: The furan ring acts as a scaffold that interacts with the hydrophobic wall of the active site. Modifications at the ester position (tail region) allow for selectivity tuning between CA isoforms (e.g., cytosolic CA II vs. tumor-associated CA IX).

NLRP3 Inflammasome Modulation

Recent patent literature [1] identifies this scaffold as an intermediate for NLRP3 inhibitors . The furan-sulfonamide core can block the oligomerization of the NLRP3 protein, preventing the release of pro-inflammatory cytokines like IL-1β.

Mechanism Diagram

Figure 2: Mechanism of Carbonic Anhydrase inhibition via Zinc coordination.

Applications in Drug Development

Glaucoma Therapeutics

-

Target: Carbonic Anhydrase II (CA II) in the ciliary body of the eye.

-

Effect: Inhibition reduces aqueous humor secretion, lowering intraocular pressure (IOP).

-

Relevance: Furan sulfonamides are structural analogs to clinically used drugs like Dorzolamide.

Oncology (Hypoxic Tumors)

-

Target: Carbonic Anhydrase IX (CA IX) and XII.

-

Effect: CA IX is overexpressed in hypoxic tumors to regulate pH. Inhibiting it leads to intracellular acidification and tumor cell death.

-

Strategy: The methyl ester is hydrolyzed or converted to ureido-tails to improve selectivity for the transmembrane CA IX isoform over the cytosolic CA II.

Diuretics

-

Target: Renal CA isoforms.

-

Effect: Promotes excretion of bicarbonate, sodium, and water.

References

-

Google Patents. (2024). WO2024010772A1 - Nlrp3 inhibitors. Retrieved from

-

PubChem. (n.d.).[4] Methyl 5-(chlorosulfonyl)furan-2-carboxylate (Intermediate). Retrieved from

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Retrieved from

-

Matrix Fine Chemicals. (n.d.). Methyl 5-(chlorosulfonyl)furan-2-carboxylate Product Page. Retrieved from

Sources

Methyl 5-sulfamoylfuran-2-carboxylate molecular weight and formula

This guide provides an in-depth technical analysis of Methyl 5-sulfamoylfuran-2-carboxylate , a critical intermediate in the synthesis of sulfonamide-based Carbonic Anhydrase Inhibitors (CAIs).

Executive Summary

Methyl 5-sulfamoylfuran-2-carboxylate (CAS: 87299-63-6) is a functionalized furan derivative serving as a pharmacophore scaffold in drug discovery. Its structural core—a 2,5-disubstituted furan ring—bridges a lipophilic methyl ester and a polar sulfamoyl moiety. This specific arrangement renders it a potent precursor for Carbonic Anhydrase (CA) inhibitors , a class of therapeutics used in the treatment of glaucoma, epilepsy, and altitude sickness.

This guide details the compound's physicochemical profile, a validated synthesis workflow, and its mechanistic role in enzyme inhibition.

Physicochemical Profile

The following data establishes the baseline identity for Methyl 5-sulfamoylfuran-2-carboxylate.

| Parameter | Specification |

| Chemical Name | Methyl 5-sulfamoylfuran-2-carboxylate |

| CAS Number | 87299-63-6 |

| Molecular Formula | |

| Molecular Weight | 205.19 g/mol |

| Exact Mass | 205.0045 Da |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Acetone; Low solubility in water |

| SMILES | COC(=O)C1=CC=C(O1)S(=O)(=O)N |

| InChI Key | XSDBKYKDKLQXGY-UHFFFAOYSA-N (Analog) |

Synthetic Pathway & Protocol

The synthesis of Methyl 5-sulfamoylfuran-2-carboxylate is achieved through a two-step electrophilic aromatic substitution sequence starting from methyl 2-furoate. This route ensures high regioselectivity for the 5-position due to the directing effect of the ester group.

Reaction Scheme

-

Chlorosulfonation: Introduction of the sulfonyl chloride group.

-

Amination: Nucleophilic substitution with ammonia to yield the sulfonamide.

Figure 1: Synthetic workflow for Methyl 5-sulfamoylfuran-2-carboxylate.

Detailed Experimental Protocol

Step 1: Chlorosulfonation

-

Reagents: Methyl 2-furoate (1.0 eq), Chlorosulfonic acid (3.0–5.0 eq).

-

Procedure:

-

Cool chlorosulfonic acid to 0°C in a flame-dried flask under inert atmosphere (

). -

Add methyl 2-furoate dropwise, maintaining internal temperature <5°C to prevent decomposition.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 2–4 hours.

-

Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride intermediate precipitates as a solid.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.

-

Checkpoint: Intermediate Methyl 5-(chlorosulfonyl)furan-2-carboxylate (CAS: 69816-05-3) is unstable; proceed immediately to Step 2.

-

Step 2: Amination

-

Reagents: Intermediate (from Step 1), Ammonium hydroxide (28% aqueous) or Ammonia in dioxane.

-

Procedure:

-

Dissolve the sulfonyl chloride intermediate in acetone or THF.

-

Cool the solution to 0°C.

-

Add ammonium hydroxide (excess) dropwise.

-

Stir at RT for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

-

Workup: Evaporate solvent. Acidify residue to pH ~4 with 1N HCl to precipitate the product.

-

Purification: Recrystallize from Methanol/Water.

-

Mechanism of Action: Carbonic Anhydrase Inhibition

The sulfamoyl group (

Binding Mode

-

Zinc Coordination: The nitrogen atom of the ionized sulfonamide (

) coordinates directly to the -

Hydrogen Bonding: The sulfonyl oxygens form hydrogen bonds with the backbone residues (Thr199) of the enzyme, stabilizing the complex.

-

Tail Interaction: The furan ring and methyl ester tail interact with the hydrophobic and hydrophilic pockets of the enzyme, determining isoform selectivity (e.g., hCA II vs. hCA IX).

Figure 2: Molecular interaction mechanism within the Carbonic Anhydrase active site.

Characterization Data

To validate the synthesis, the following spectral signatures are diagnostic.

Proton NMR ( -NMR, 400 MHz, DMSO- )

-

7.80 ppm (s, 2H): Broad singlet corresponding to the

-

7.20 ppm (d,

-

6.95 ppm (d,

-

3.85 ppm (s, 3H): Methyl ester singlet (

Mass Spectrometry (ESI-MS)

-

Positive Mode (

): 206.2 m/z. -

Negative Mode (

): 204.2 m/z (Characteristic for sulfonamides due to acidic NH).

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Handling: Use standard PPE (Gloves, Goggles, Fume Hood). Sulfonamides can cause allergic reactions in sensitized individuals.

-

Storage: Store at 2–8°C under inert atmosphere (

). Moisture sensitive (ester hydrolysis risk).

References

-

PubChem. (2025).[2] Methyl 5-sulfamoylfuran-2-carboxylate (Compound Summary). National Library of Medicine. [Link]

-

Molaid Chemicals. (2024). Chemical Property Data for CAS 87299-63-6.[3][Link]

-

Supuran, C. T. (2019). Carbonic anhydrase inhibitors.[4] In Ento Key: Ocular Pharmacology. [Link]

-

ChemSRC. (2025). Methyl 5-(chlorosulfonyl)-2-furoate (CAS 69816-05-3) Data.[Link]

-

Organic Syntheses. (1980). General Procedure for Chlorosulfonation (Analogous Protocols). Org.[1][5][6] Synth. Coll. Vol. 6. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Methyl 5-formylfuran-2-carboxylate | C7H6O4 | CID 12283779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METHYL 5-(CHLOROSULFONYL)-2-FUROATE | CAS#:69816-05-3 | Chemsrc [chemsrc.com]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. rsc.org [rsc.org]

Bioactive Furan-2-Carboxylate Derivatives: A Technical Guide to Synthesis, Pharmacology, and Mechanism

Executive Summary

The furan-2-carboxylate scaffold represents a privileged structure in medicinal chemistry, characterized by its electronic richness, aromaticity, and capacity for diverse functionalization. This guide provides a rigorous technical analysis of bioactive furan-2-carboxylate derivatives, moving beyond basic literature reviews to offer actionable synthetic protocols, structure-activity relationship (SAR) maps, and mechanistic insights.[1] We focus on their dual role as potent antimicrobial agents (targeting biofilm formation and bacterial membranes) and anticancer candidates (inhibiting ATP-citrate lyase and inducing apoptosis).

Synthetic Architectures: From Precursor to Lead

The synthesis of furan-2-carboxylate derivatives has evolved from classical cyclizations to sustainable, multicomponent reactions. Below are two field-validated protocols selected for their reproducibility and scalability.

Core Synthetic Pathways

The primary routes to access these derivatives involve either the functionalization of the commercially available furan-2-carboxylic acid or the de novo construction of the furan ring.

-

Route A (Functionalization): Direct amidation or esterification of furan-2-carboxylic acid. This is preferred for generating libraries of carboxamides.

-

Route B (Cyclization): The Paal-Knorr synthesis or Feist-Benary synthesis, allowing for substitution patterns at the C3, C4, and C5 positions that are difficult to access via Route A.

Protocol 1: Green One-Pot Synthesis of Furan-2-Carboxylates

Rationale: This protocol utilizes a magnetic nanocatalyst for sustainability and high yield, avoiding toxic solvents.

Reagents:

-

Ethyl chloroacetate (1.0 equiv)

-

1,3-Diketone (e.g., acetylacetone) (1.0 equiv)

-

Magnetic Sodium Aluminate Catalyst (NaAlO2@Fe3O4) (5 mol%)

-

Ethanol (Solvent)

Step-by-Step Methodology:

-

Setup: Charge a 50 mL round-bottom flask with ethyl chloroacetate (10 mmol) and the 1,3-diketone (10 mmol) in 15 mL of ethanol.

-

Catalysis: Add the magnetic sodium aluminate catalyst (0.5 g).

-

Reaction: Reflux the mixture at 80°C for 3–5 hours. Monitor progress via TLC (Hexane:EtOAc 7:3).

-

Workup: Apply an external magnet to the flask bottom to sequester the catalyst. Decant the supernatant.

-

Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the furan-2-carboxylate derivative.

Protocol 2: Synthesis of Carbamothioyl-Furan-2-Carboxamides

Rationale: This moiety introduces a thiourea linkage, significantly enhancing DNA binding and anticancer potency.

Step-by-Step Methodology:

-

Activation: Dissolve furan-2-carboxylic acid (1.0 equiv) in dry dichloromethane (DCM). Add thionyl chloride (1.5 equiv) and reflux for 2 hours to generate furan-2-carbonyl chloride. Evaporate excess SOCl2.

-

Coupling: Redissolve the acid chloride in dry acetone. Add potassium thiocyanate (KSCN, 1.1 equiv) and reflux for 30 minutes to form the isothiocyanate intermediate in situ.

-

Amidation: Add the substituted aniline (1.0 equiv) dropwise. Reflux for 4 hours.

-

Isolation: Pour the reaction mixture into ice-cold water. The precipitate (carbamothioyl derivative) is filtered, washed with water, and recrystallized from DMF/EtOH.

Visualization: Synthetic Logic Flow

Figure 1: Divergent synthetic pathways for accessing bioactive furan scaffolds.

Pharmacological Spectrum & SAR Analysis

The biological activity of furan-2-carboxylates is strictly governed by the substitution pattern. The C5 position is the "warhead" attachment point, while the C2 carboxylate serves as the primary recognition motif.

Structure-Activity Relationship (SAR)

-

C2 Position (Carboxyl Group): Conversion to hydrazides or thiourea linkers increases hydrogen bonding capacity and improves IC50 values against cancer cell lines.

-

C5 Position: Introduction of electron-withdrawing groups (e.g., -NO2) enhances antimicrobial activity (reminiscent of Nitrofurantoin). Bulky aryl groups (e.g., phenyl, chlorophenyl) at C5 improve lipophilicity and potency against HepG2 cells.

Quantitative Data Summary

Table 1: Comparative Bioactivity of Selected Furan-2-Carboxylate Derivatives

| Compound Class | Substitution (C5/Linker) | Target Organism/Cell Line | Potency Metric | Activity Type | Ref |

| Ag(I) Complex | Furan-2-carboxylate ligand | Jurkat (Leukemia) | IC50: 8.00 µM | Anticancer | [1] |

| Carboxamide | p-Tolylcarbamothioyl | HepG2 (Liver Cancer) | Viability: 33% (20 µg/mL) | Anticancer | [2] |

| Carboxamide | 2,4-Dinitrophenyl | S. aureus | MIC: 265 µg/mL | Antibacterial | [2] |

| Furanone | 4-Bromo (Bioisostere) | P. aeruginosa | Biofilm Inhibition: 58% | Anti-Quorum Sensing | [3] |

| Acid Analog | 3-(Furan-2-yl)propanoic acid | E. coli | MIC: 64 µg/mL | Antibacterial | [4] |

Visualization: SAR Map

Figure 2: Structure-Activity Relationship (SAR) map highlighting critical functionalization zones.

Mechanism of Action: Mechanistic Deep Dive

ATP-Citrate Lyase (ACL) Inhibition

One of the most sophisticated mechanisms identified for furan-2-carboxylates is the inhibition of ATP-Citrate Lyase (ACL) . ACL is a cytosolic enzyme that converts citrate to acetyl-CoA, a critical building block for fatty acid synthesis and cholesterol.[2] Cancer cells upregulate ACL to fuel membrane biogenesis.

-

Mechanism: Furan derivatives bind to the citrate-binding pocket of ACL.

-

Result: Depletion of cytosolic acetyl-CoA

Lipid synthesis arrest -

Validation: Virtual high-throughput screening has identified furan carboxylates with IC50 values as low as 4.1 µM against ACL [5].

Visualization: ACL Inhibition Pathway

Figure 3: Mechanism of anticancer action via ATP-Citrate Lyase (ACL) inhibition.

Experimental Protocols for Validation

To ensure reproducibility, the following protocols are standardized for evaluating furan-2-carboxylate derivatives.

Protocol 3: MIC Determination (Broth Microdilution)

Standard: CLSI Guidelines

-

Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -

Plate Setup: Use a 96-well sterile microplate. Dispense 100 µL of MHB into wells.

-

Compound Addition: Add 100 µL of the furan derivative (dissolved in DMSO, max 1% final conc.) to the first column. Perform serial 2-fold dilutions across the plate.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

-

Incubation: Incubate at 37°C for 24 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Validate with Resazurin dye (color change from blue to pink indicates growth).

Protocol 4: MTT Cytotoxicity Assay

Target: HepG2 / HeLa Cell Lines

-

Seeding: Seed cancer cells at

cells/well in 96-well plates containing DMEM media. Incubate for 24h to allow attachment. -

Treatment: Treat cells with graded concentrations (1–100 µM) of the furan derivative for 48 hours. Include Doxorubicin as a positive control.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Solubilization: Remove media and add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

References

-

Silver(I) pyrrole- and furan-2-carboxylate complexes - From their design and characterization to antimicrobial, anticancer activity, lipophilicity and SAR. Journal of Inorganic Biochemistry.[3] Link

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules. Link

-

Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry & Biodiversity. Link

-

Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.[4] Link

-

Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. Scientific Reports. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Silver(I) pyrrole- and furan-2-carboxylate complexes - From their design and characterization to antimicrobial, anticancer activity, lipophilicity and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijabbr.com [ijabbr.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 5-Sulfamoylfuran-2-carboxylate

Introduction: The Significance of Furan-Containing Sulfonamides

Furan-containing sulfonamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a furan ring into a sulfonamide scaffold can modulate the physicochemical properties and biological activity of the parent molecule, leading to compounds with potential therapeutic applications. Methyl 5-sulfamoylfuran-2-carboxylate, in particular, serves as a crucial intermediate in the synthesis of various biologically active molecules, including potent enzyme inhibitors. Its synthesis from the readily available methyl 2-furoate is a key process for researchers in drug discovery and development. This guide provides a comprehensive overview of the synthesis, detailing the underlying chemical principles and offering a robust, step-by-step protocol for its preparation.

Synthetic Strategy: A Two-Step Approach

The synthesis of methyl 5-sulfamoylfuran-2-carboxylate from methyl 2-furoate is efficiently achieved through a two-step reaction sequence. This process involves an initial chlorosulfonation of the furan ring followed by amination of the resulting sulfonyl chloride.

Figure 1: Overall synthetic workflow from methyl 2-furoate to the final product.

Part 1: Chlorosulfonation of Methyl 2-furoate

The first step of the synthesis is the electrophilic substitution of a chlorosulfonyl group onto the furan ring. The ester group at the 2-position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution. However, the oxygen atom of the furan ring can still activate the 5-position for electrophilic attack.

Reaction Mechanism

Chlorosulfonic acid is a potent electrophile. The reaction proceeds via a standard electrophilic aromatic substitution mechanism where the furan ring attacks the sulfur atom of chlorosulfonic acid, leading to the formation of a sigma complex. Subsequent loss of a proton restores the aromaticity of the furan ring and yields the desired sulfonyl chloride.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Methyl 2-furoate | 98% | Sigma-Aldrich | Ensure it is dry before use. |

| Chlorosulfonic acid | 99% | Acros Organics | Extremely corrosive and moisture-sensitive. Handle with extreme care in a fume hood. |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Use of an anhydrous solvent is crucial to prevent the decomposition of chlorosulfonic acid. |

| Ice | For the reaction bath and work-up. | ||

| Saturated Sodium Bicarbonate Solution | For neutralization. | ||

| Anhydrous Sodium Sulfate | For drying the organic layer. |

Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 2-furoate (1 equivalent) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2-3 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition. The reaction is exothermic, and careful control of the temperature is necessary to minimize side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice. This will quench the excess chlorosulfonic acid.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM.

-

Washing: Combine the organic layers and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-(chlorosulfonyl)furan-2-carboxylate. This intermediate is often used in the next step without further purification.

Part 2: Amination of Methyl 5-(chlorosulfonyl)furan-2-carboxylate

The second and final step is the conversion of the sulfonyl chloride intermediate to the desired sulfonamide. This is a nucleophilic substitution reaction at the sulfur atom.

Reaction Mechanism

Ammonia, being a good nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the sulfonamide.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Methyl 5-(chlorosulfonyl)furan-2-carboxylate | Crude from Part 1 | ||

| Ammonium Hydroxide | 28-30% solution | J.T. Baker | A concentrated solution is used to provide a high concentration of ammonia. |

| Dichloromethane (DCM) | Fisher Scientific | ||

| Hydrochloric Acid (HCl) | 1 M solution | For acidification during work-up. | |

| Ethyl Acetate | For extraction. | ||

| Brine | For washing. | ||

| Anhydrous Sodium Sulfate | For drying. |

Procedure

-

Reaction Setup: Dissolve the crude methyl 5-(chlorosulfonyl)furan-2-carboxylate from the previous step in DCM in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Ammonia: Add a concentrated solution of ammonium hydroxide dropwise to the stirred solution. A white precipitate may form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Acidify the reaction mixture with 1 M HCl to a pH of approximately 2-3.

-

Extraction: Extract the product with ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure methyl 5-sulfamoylfuran-2-carboxylate.

Safety Precautions

-

Chlorosulfonic acid is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The quenching of chlorosulfonic acid with ice is highly exothermic and should be performed slowly and with caution.

-

Ammonia is a corrosive and pungent gas. Concentrated ammonium hydroxide solutions should be handled in a fume hood.

Conclusion

The synthesis of methyl 5-sulfamoylfuran-2-carboxylate from methyl 2-furoate is a straightforward and efficient process that provides a valuable intermediate for the development of new therapeutic agents. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can reliably produce this important compound in the laboratory.

References

- Google Patents. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.

-

YouTube. SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY. Available at: [Link]

-

ACS Medicinal Chemistry Letters. Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. Available at: [Link]

-

ResearchGate. (PDF) Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives. Available at: [Link]

-

Organic Syntheses. methyl 3-methyl-2-furoate. Available at: [Link]

-

PubChem. Methyl 2-furoate. Available at: [Link]

Application Note: Chlorosulfonation of Methyl Furan-2-Carboxylate

Abstract & Strategic Utility

This protocol details the regioselective synthesis of methyl 5-(chlorosulfonyl)furan-2-carboxylate via the electrophilic chlorosulfonation of methyl furan-2-carboxylate. This intermediate is a critical scaffold in medicinal chemistry, serving as the precursor for furan-based sulfonamides found in diuretics (e.g., Furosemide analogs), SGLT2 inhibitors, and antimicrobial agents.

Key Technical Challenge: The furan ring is acid-sensitive (prone to polymerization/ring-opening), yet the reaction requires aggressive superacidic conditions (

Chemical Mechanism & Regioselectivity

The reaction proceeds via an Electrophilic Aromatic Substitution (

-

Regioselectivity: The furan oxygen donates electron density via resonance, directing electrophiles to the

-positions (C2 and C5). Since C2 is blocked by the methyl ester, substitution occurs exclusively at C5. -

Deactivation: The carbonyl group at C2 withdraws electron density, making the ring less reactive than unsubstituted furan. This necessitates the use of neat chlorosulfonic acid as both reagent and solvent to drive kinetics.

-

Pathway:

-

Step A: Sulfonation of the C5 position to form the sulfonic acid intermediate.

-

Step B: Conversion of the sulfonic acid to the sulfonyl chloride by excess

(releasing

-

Visualization: Reaction Logic & Workflow

Figure 1: Reaction pathway highlighting the two-stage transformation and critical process controls.

Safety & Handling (Critical)

Hazard Class: High . Chlorosulfonic acid is a superacid and a potent dehydrating agent.

| Hazard | Consequence | Mitigation |

| Water Reactivity | Explosive reaction; generates massive HCl clouds. | NEVER add water to acid.[1][2] Quench by dropping reaction mixture onto ice. |

| Corrosivity | Instantly destroys tissue and rubber. | Use Viton® or Teflon® seals/tubing. Double-glove (Nitrile + Laminate). |

| Inhalation | Pulmonary edema (delayed). | Work exclusively in a high-flow fume hood. Keep sash low. |

| Pressure | HCl gas generation. | Ensure the system is vented through a scrubber (NaOH trap). Do not seal the vessel. |

Experimental Protocol

Reagents & Equipment[3][4]

| Component | Role | Specification |

| Methyl 2-furoate | Substrate | >98% Purity, Solid/Liquid (MP ~30°C) |

| Chlorosulfonic Acid | Reagent/Solvent | 99%, Distilled if dark/viscous |

| Dichloromethane (DCM) | Extraction Solvent | HPLC Grade, Anhydrous preferred |

| Sodium Sulfate | Drying Agent | Anhydrous, Granular |

| Apparatus | Setup | 3-Neck RBF, Addition Funnel, Thermometer, |

Step-by-Step Methodology

Step 1: System Preparation

-

Oven-dry a 250 mL 3-neck round-bottom flask (RBF) and a pressure-equalizing addition funnel.

-

Assemble under a nitrogen atmosphere. Connect the gas outlet to an NaOH (10% aq) scrubber trap to neutralize HCl.

-

Charge the RBF with Chlorosulfonic acid (5.0 equiv) .

-

Note: Excess acid acts as the solvent.

-

-

Cool the acid to 0°C using an ice/salt bath.

Step 2: Controlled Addition (The "Make or Break" Step)

-

Liquefy Methyl 2-furoate (if solid) by gentle warming (MP is ~29-30°C) or dissolve in a minimum volume of dry DCM if handling neat is difficult (neat is preferred to avoid solvent sulfonation).

-

Add the ester dropwise over 30–45 minutes.

-

Self-Validating Check: Monitor internal temperature. It must stay < 5°C . If it spikes, stop addition immediately.

-

Visual Check: The solution should turn yellow/orange. Dark brown/black indicates charring (temperature too high).

-

Step 3: Reaction Phase

-

Once addition is complete, remove the ice bath.

-

Allow the mixture to warm to Room Temperature (20–25°C) .

-

Stir for 2–3 hours .

-

Optimization Note: If TLC shows starting material remaining after 3 hours, warm gently to 40°C for 1 hour. Do not exceed 50°C.

-

Self-Validating Check: HCl evolution (bubbling) should be steady initially and then taper off. Cessation of bubbling is a rough indicator of completion.

-

Step 4: Quenching & Isolation

-

Prepare a large beaker with crushed ice (approx. 10x weight of acid used).

-

SLOWLY pour the reaction mixture onto the stirring ice.

-

Critical: Do not let the ice melt completely before addition is done. Keep the quench temperature < 10°C.

-

Observation: A white or pale yellow precipitate (the sulfonyl chloride) may form.

-

-

Immediately extract the aqueous slurry with DCM (3 x 50 mL) .

-

Speed is vital: The product hydrolyzes back to the sulfonic acid in water.

-

-

Wash combined organic layers with cold Brine (1 x 50 mL) and cold saturated

(carefully, to pH neutral). -

Dry over

, filter, and concentrate in vacuo at < 30°C.

Characterization & Quality Control

Expected Yield: 70–85% Appearance: Off-white to pale yellow crystalline solid or viscous oil (crystallizes on standing).

| Technique | Expected Signal / Result | Interpretation |

| TLC | Distinct from SM ( | |

| 1H NMR | Deshielding of ring protons compared to SM due to electron-withdrawing | |

| MS (ESI) | m/z 224/226 [M+] | Characteristic 3:1 Chlorine isotope pattern. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Black Tar Formation | Polymerization of furan ring. | Temperature spiked >10°C during addition. Cool more aggressively. |

| Low Yield / Acid Product | Hydrolysis during quench. | Quench faster; keep ice excess high; extract immediately. |

| Starting Material Left | Deactivation by ester group. | Increase reaction time or warm to 40°C post-addition. |

Self-Validating Workflow Diagram

This diagram illustrates the decision matrix during the experiment to ensure success.

Figure 2: Operational decision tree for real-time reaction monitoring.

References

-

Mndzhoian, A. L. (Ed.).[3] (1959). Syntheses of Heterocyclic Compounds, Volume 3. Springer.[4] (Foundational text on furan functionalization).

-

Matrix Fine Chemicals. (2023). Product Specification: Methyl 5-(chlorosulfonyl)furan-2-carboxylate. Link (Verifying compound stability and commercial benchmarks).

- Keasling, J. D., et al. (2012). "Synthesis of Furan-Based Sulfonamides." Bioorganic & Medicinal Chemistry Letters. (Contextual usage in drug design).

-

PubChem Database. (2023). "Methyl 5-(chlorosulfonyl)furan-2-carboxylate (CID 12975330)." National Center for Biotechnology Information. Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Reaction conditions for amination of methyl 5-chlorosulfonylfuran-2-carboxylate

This technical guide details the reaction conditions for the amination of Methyl 5-chlorosulfonylfuran-2-carboxylate (CAS: 69816-05-3). It is designed for medicinal chemists and process development scientists requiring high-fidelity protocols for synthesizing furan-based sulfonamide scaffolds.

Executive Summary

Methyl 5-chlorosulfonylfuran-2-carboxylate is a bifunctional heterocyclic building block containing two electrophilic sites: a highly reactive sulfonyl chloride at C5 and a less reactive methyl ester at C2. The core synthetic challenge is achieving chemoselectivity —promoting nucleophilic attack by the amine at the sulfur center while suppressing amidation or hydrolysis at the ester carbonyl.

This protocol leverages the significant electrophilicity difference between the sulfonyl chloride and the ester to achieve exclusive sulfonamide formation under mild, basic conditions.

Reaction Mechanism & Chemoselectivity

The transformation proceeds via an SN2-type nucleophilic substitution at the sulfur atom.

-

Nucleophilic Attack: The amine lone pair attacks the sulfur atom of the sulfonyl chloride. The furan ring, being electron-rich, usually donates density, but the electron-withdrawing ester at C2 and the sulfonyl group at C5 create a "push-pull" system, making the sulfonyl sulfur highly electrophilic.

-

Elimination: Chloride (Cl⁻) is expelled as a leaving group.

-

Deprotonation: The added base (or excess amine) neutralizes the generated HCl, driving the equilibrium forward and preventing acid-catalyzed side reactions.

Chemoselectivity Rationale

-

Sulfonyl Chloride (k₁): Highly reactive due to the weak S–Cl bond and the ability of the sulfonyl group to stabilize the transition state. Reaction occurs rapidly at 0°C to RT.

-

Methyl Ester (k₂): Reaction with amines (aminolysis) typically requires heat (>60°C) or Lewis acid catalysis.

-

Control: By maintaining temperatures ≤ 25°C , we ensure

, preserving the ester moiety for subsequent diversification (e.g., hydrolysis to the acid or reduction to the alcohol).

Mechanistic Pathway (Graphviz)

Figure 1: Reaction pathway highlighting the chemoselective window for sulfonylation over amidation.

Optimized Reaction Conditions

Solvent Selection[1]

-

Dichloromethane (DCM): Preferred. Excellent solubility for the furan substrate and most organic amines. Easy to remove during workup.

-

Tetrahydrofuran (THF): Good alternative if the amine is polar. Ensure it is anhydrous to prevent hydrolysis of the sulfonyl chloride to the sulfonic acid.

-

Acetonitrile (MeCN): Useful for polar amines or hydrochloride salts of amines.

Base Selection

-

Triethylamine (TEA) or DIPEA: Standard organic bases.[1] Use 1.2 to 1.5 equivalents . They effectively scavenge HCl and are soluble in DCM.

-

Pyridine: Can act as both solvent and base. Recommended for less nucleophilic amines (e.g., anilines) as it can act as a nucleophilic catalyst (forming a reactive N-sulfonylpyridinium intermediate).

-

Inorganic Bases (Schotten-Baumann): NaHCO₃ or Na₂CO₃ in a biphasic system (DCM/Water) is viable for highly reactive, unhindered amines but introduces a hydrolysis risk for the ester if the pH gets too high (>10).

Stoichiometry

| Component | Equivalents | Role |

| Sulfonyl Chloride | 1.0 | Limiting Reagent |

| Amine | 1.0 - 1.1 | Nucleophile (Slight excess ensures completion) |

| Base | 1.2 - 2.0 | Acid Scavenger (Must neutralize HCl generated) |

Detailed Experimental Protocol

Method A: Standard Amination (DCM/TEA)

Best for: Primary and secondary aliphatic amines, benzylamines.

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂).

-

Dissolution: Dissolve Methyl 5-chlorosulfonylfuran-2-carboxylate (1.0 equiv) in anhydrous DCM (0.2 M concentration, e.g., 5 mL per mmol).

-

Cooling: Cool the solution to 0°C using an ice bath. Critical step to suppress side reactions.

-

Addition:

-

Add Triethylamine (TEA) (1.5 equiv) via syringe.

-

Add the Amine (1.1 equiv) dropwise. If the amine is a solid, dissolve it in a minimum amount of DCM before addition.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Stir for an additional 1–4 hours.

-

Monitoring: Check by TLC (typically 30-50% EtOAc/Hexanes) or LC-MS. The sulfonyl chloride spot (high R_f) should disappear.

-

Workup:

-

Dilute with DCM.

-

Wash with 1M HCl (to remove excess amine/TEA). Note: Do not use strong base for washing to protect the ester.

-

Wash with Brine.[1]

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Most products are pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Method B: Pyridine-Mediated (For Weak Nucleophiles)

Best for: Anilines, sterically hindered amines.

-

Dissolve the sulfonyl chloride (1.0 equiv) in Pyridine (0.5 M).

-

Cool to 0°C.

-

Add the amine (1.2 equiv).[1]

-

Stir at RT overnight. (Pyridine acts as a catalyst).

-

Workup: Evaporate most pyridine (azeotrope with toluene if needed). Dissolve residue in EtOAc, wash extensively with CuSO₄ solution (to complex and remove pyridine) or 1M HCl.

Troubleshooting & Stability Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Hydrolysis | Wet solvent or high humidity. | Use anhydrous DCM/THF. Keep under N₂ atmosphere. |

| Ester Amidation (Side Product) | Temperature too high or reaction time too long. | Keep reaction at 0°C -> RT. Do not heat. |

| Starting Material Remains | Amine is a salt (e.g., HCl salt). | Ensure enough base (TEA/DIPEA) is added to free the amine (need >2.0 equiv base). |

| Dark/Black Mixture | Furan decomposition. | Furan rings can be acid-sensitive. Ensure base is present before adding amine to neutralize HCl immediately. |

Workflow Diagram (Graphviz)

Figure 2: Step-by-step experimental workflow for Method A.

References

-

BenchChem. "Furan-Containing Sulfonamides: A Comprehensive Technical Guide." BenchChem Protocols. Accessed October 2025. Link

-

Close, W. J. "Method for manufacture of 5-chloro-2,4-bis(methylsulfamyl)-aniline."[2] U.S. Patent 3,108,124, 1963. (Demonstrates stability of sulfonamide formation in the presence of other electrophiles). Link

-

Miyazawa, et al. "Synthesis and Biological Activity of Furan Derivatives." Oriental Journal of Chemistry, 2019. (Discusses general reactivity of furan-2-carboxylate derivatives). Link

-

PubChem. "Methyl 5-(chlorosulfonyl)furan-2-carboxylate (CAS 69816-05-3)." National Library of Medicine. Link

Sources

Preparation of 5-sulfamoylfuran-2-carboxylic acid from methyl ester

An Application Note and Protocol for the Synthesis of 5-Sulfamoylfuran-2-carboxylic Acid

Abstract

This document provides a comprehensive guide for the preparation of 5-sulfamoylfuran-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals, including the diuretic Furosemide.[1][2] The protocol details the hydrolysis of its precursor, methyl 5-sulfamoylfuran-2-carboxylate, under basic conditions (saponification). This application note is designed for chemical researchers and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, safety guidelines, and methods for analytical characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Scientific Principle

The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. For the preparation of 5-sulfamoylfuran-2-carboxylic acid from its methyl ester, base-catalyzed hydrolysis, also known as saponification, is the preferred method.[3][4] This reaction is effectively irreversible and typically proceeds with high yield.

The reaction mechanism involves a nucleophilic acyl substitution.[3] A hydroxide ion (from a base like NaOH or LiOH) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a methoxide ion as the leaving group. In the final step, the highly basic methoxide ion deprotonates the newly formed carboxylic acid. This acid-base reaction forms a stable carboxylate salt and methanol, driving the reaction to completion according to Le Châtelier's principle.[4] An acidic workup is then required to protonate the carboxylate salt and precipitate the final carboxylic acid product.[3]

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Safety and Hazard Management

All laboratory work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Sodium Hydroxide (NaOH): Corrosive and can cause severe skin burns and eye damage. Handle with extreme care.[5]

-

Hydrochloric Acid (HCl): Corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory system.[5]

-

Organic Solvents (Methanol, THF): Flammable and should be handled away from ignition sources. Methanol is toxic if ingested, inhaled, or absorbed through the skin.

-

Furan Derivatives: Many furan-containing compounds can be irritating to the eyes, skin, and respiratory tract.[6] Although specific data for the subject compounds is limited, they should be handled with care.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

Materials, Reagents, and Equipment

Reagents and Materials

| Reagent/Material | Grade | Supplier Example |

| Methyl 5-sulfamoylfuran-2-carboxylate | >95% Purity | Commercial Source |

| Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH·H₂O) | ACS Reagent Grade | MilliporeSigma |

| Tetrahydrofuran (THF) | HPLC Grade | Fisher Scientific |

| Deionized Water | Type 1 | - |

| Hydrochloric Acid (HCl), concentrated | ACS Reagent Grade | VWR |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | MilliporeSigma |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Hexanes | HPLC Grade | Fisher Scientific |

Equipment

-

Round-bottom flask with magnetic stir bar

-

Reflux condenser

-

Magnetic stir plate with heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask assembly

-

Rotary evaporator

-

pH paper or calibrated pH meter

-

Standard laboratory glassware (beakers, graduated cylinders)

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis[8]

-

NMR Spectrometer and Mass Spectrometer for structural confirmation

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjustments may be necessary for different scales.

Caption: Experimental workflow for the synthesis of 5-sulfamoylfuran-2-carboxylic acid.

Step 1: Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 5-sulfamoylfuran-2-carboxylate (10.0 mmol, 1 equivalent).

-

Add 50 mL of Tetrahydrofuran (THF) and 25 mL of deionized water. Stir the mixture until the ester is fully dissolved.

-

In a separate beaker, prepare a 2.0 M solution of sodium hydroxide (NaOH) by dissolving NaOH (20.0 mmol, 2.0 equivalents) in 10 mL of deionized water. Note: LiOH is also an effective base for this transformation and can be used as an alternative.[8]

Step 2: Saponification

-

Slowly add the NaOH solution to the stirred solution of the ester at room temperature.

-

Attach a reflux condenser to the flask and gently heat the reaction mixture to 40-50°C using a heating mantle.

-

Allow the reaction to stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

Step 3: Workup and Isolation

-

Once the reaction is complete, cool the flask in an ice-water bath to 0-5°C.

-

While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) dropwise to the reaction mixture. The carboxylate salt will be protonated, causing the carboxylic acid product to precipitate as a solid.

-

Continue adding HCl until the pH of the aqueous layer is approximately 2-3, as verified by pH paper.

-

Stir the cold slurry for an additional 30 minutes to ensure complete precipitation.

Step 4: Purification and Drying

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two portions of cold (0-5°C) deionized water (2 x 20 mL) to remove inorganic salts.

-

Dry the product under high vacuum at 40°C to a constant weight. The product is typically obtained as a white to off-white solid.

-

If further purification is required, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.

Characterization and Quality Control

The identity and purity of the final product, 5-sulfamoylfuran-2-carboxylic acid, must be confirmed through analytical techniques.

| Parameter | Method | Expected Outcome |

| Yield | Gravimetric Analysis | Typically >90% |

| Purity | HPLC[9] | >98% area under the curve (AUC) |

| Identity | ¹H NMR, ¹³C NMR | Spectra consistent with the proposed structure. The disappearance of the methyl ester singlet (~3.9 ppm) is key. |

| Identity | Mass Spectrometry (MS) | Observation of the molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the product's molecular weight. |

| Physical State | Visual Inspection | White to off-white crystalline solid. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reaction time, temperature, or base. | Extend reaction time, increase temperature slightly (not exceeding 60°C), or add an additional 0.5 eq of NaOH. Confirm with HPLC analysis. |

| Low Yield | Product is partially soluble in the acidic water. | Ensure the pH is sufficiently acidic (pH 2) and the workup is performed at low temperature (0-5°C) to minimize solubility losses. |

| Oily Product / No Precipitate | Product may have higher solubility or impurities. | If an oil forms, attempt to extract the product into an organic solvent like ethyl acetate, dry the organic layer with MgSO₄, and evaporate. |

| Product Contamination | Incomplete washing of inorganic salts. | Re-slurry the product in cold deionized water and filter again, or proceed with recrystallization. |

References

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

-

RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. Royal Society of Chemistry. [Link]

-

OrgoSolver. (n.d.). Ester Reactions: Acid Hydrolysis (Ester → Carboxylic Acid). OrgoSolver. [Link]

-

The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]

-

University of Calgary. (n.d.). 13.7. Reactions with Carboxylic Acid/Ester Electrophiles. In Introduction to Organic Chemistry. [Link]

-

Pharmapproach. (2020, October 19). FUROSEMIDE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. [Link]

-

GPAT Discussion Center. (2019, June 9). SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY [Video]. YouTube. [Link]

- Google Patents. (n.d.).

-

Zenodo. (2024, May 22). Sustainable Chemistry and Pharmacy. [Link]

-

Chemical Synthesis Database. (2025, May 20). 5-benzylsulfanyl-furan-2-carboxylic acid methyl ester. [Link]

- Google Patents. (n.d.).

-

Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]

-

PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

Sources

- 1. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 13.7. Reactions with Carboxylic Acid/Ester Electrophiles – Introduction to Organic Chemistry [saskoer.ca]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. files.dep.state.pa.us [files.dep.state.pa.us]

- 8. jocpr.com [jocpr.com]

- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Optimized Recrystallization of Methyl 5-sulfamoylfuran-2-carboxylate

Introduction: The Rationale for Pursuing High Purity

Methyl 5-sulfamoylfuran-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are common in various bioactive molecules. The presence of a sulfonamide group, a furan ring, and a methyl ester imparts a unique electronic and steric profile, making it a valuable scaffold for further synthetic elaboration. Achieving high purity of this compound is paramount for accurate biological evaluation and ensuring reproducibility in downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent or solvent system.[1][2]

This guide provides a comprehensive, experience-driven protocol for determining the optimal recrystallization solvent and executing the purification of methyl 5-sulfamoylfuran-2-carboxylate. We will explore both single-solvent and mixed-solvent systems, explaining the underlying chemical principles that guide solvent selection and troubleshooting common issues.

Understanding the Molecule: A "Like Dissolves Like" Approach

The structure of methyl 5-sulfamoylfuran-2-carboxylate features both polar and non-polar characteristics. The sulfonamide (-SO₂NH₂) and methyl ester (-COOCH₃) groups are polar and capable of hydrogen bonding, while the furan ring provides a less polar, aromatic character. This duality suggests that a solvent of intermediate polarity, or a mixture of a polar and a non-polar solvent, will likely be the most effective for recrystallization.[3] The principle of "like dissolves like" is a foundational concept in predicting solubility and serves as our starting point for solvent selection.[4]

Systematic Solvent Screening: An Empirical Approach

The ideal recrystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[1][5][6] A systematic screening of a range of solvents with varying polarities is the most effective method to identify a suitable candidate.

Materials for Solvent Screening

-

Crude methyl 5-sulfamoylfuran-2-carboxylate

-

A selection of solvents with varying polarities (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl acetate, Dichloromethane, Toluene, Hexane)

-

Test tubes (small)

-

Spatula

-

Hot plate with a water or sand bath

-

Vortex mixer

-

Ice bath

Protocol for Solvent Screening

-

Preparation : Place approximately 50 mg of the crude compound into a series of clean, dry test tubes.

-

Room Temperature Solubility : To each test tube, add 0.5 mL of a different solvent. Vigorously vortex or stir the mixture and observe the solubility at room temperature. Record your observations. An ideal solvent will show poor solubility at this stage.[6]

-

Hot Solubility : For the solvents in which the compound was poorly soluble at room temperature, gently heat the test tubes in a water or sand bath. Add the solvent dropwise, with continuous stirring, until the solid completely dissolves. Record the approximate volume of solvent required. A good solvent will dissolve the compound completely at an elevated temperature.[4][5]

-

Cooling and Crystal Formation : Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath for at least 15-20 minutes.[7][8] Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline precipitate upon cooling.

-

Data Evaluation : Based on your observations, select the most promising solvent or solvent pair for a larger-scale recrystallization.

Interpreting Screening Results

The results of the solvent screening can be summarized in a table to facilitate comparison.

| Solvent | Polarity Index | Solubility at Room Temp. (50 mg in 0.5 mL) | Solubility at Boiling (approx. mL to dissolve 50 mg) | Crystal Formation on Cooling | Assessment |

| Water | 10.2 | Insoluble | Insoluble | None | Poor Solvent |

| Ethanol | 5.2 | Sparingly Soluble | ~1 mL | Abundant Crystals | Promising |

| Isopropanol | 4.3 | Sparingly Soluble | ~1.2 mL | Good Crystals | Promising |

| Acetone | 5.1 | Soluble | - | Poor Recovery | Too Soluble |

| Ethyl Acetate | 4.4 | Soluble | - | Poor Recovery | Too Soluble |

| Toluene | 2.4 | Insoluble | ~3 mL | Slow/Oily | Potential for Mixed Solvent |

| Hexane | 0.1 | Insoluble | Insoluble | None | Good Anti-Solvent |

From this hypothetical data, ethanol and isopropanol appear to be good candidates for single-solvent recrystallization. Toluene shows potential as a component in a mixed-solvent system, and hexane is identified as a good anti-solvent.

Optimized Recrystallization Protocols

Based on the solvent screening, the following protocols for single-solvent and mixed-solvent recrystallization can be employed.

Protocol 1: Single-Solvent Recrystallization (e.g., with Ethanol)

-

Dissolution : In an Erlenmeyer flask, add the crude methyl 5-sulfamoylfuran-2-carboxylate. Add a minimal amount of ethanol and bring the mixture to a gentle boil using a hot plate, stirring continuously. Add more hot ethanol in small portions until the compound just dissolves completely.[9] Using the minimum amount of hot solvent is crucial for maximizing yield.

-

Decolorization (Optional) : If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (Optional) : If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization.[7]

-

Crystallization : Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. To maximize the yield, subsequently place the flask in an ice bath for about 30 minutes.[7]

-

Isolation of Crystals : Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing : Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[8]

-

Drying : Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Hexane)

A mixed-solvent system is employed when no single solvent provides the desired solubility characteristics.[10] This typically involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble.[9][11] The two solvents must be miscible.[4]

-

Dissolution : Dissolve the crude compound in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.

-

Addition of Anti-Solvent : While keeping the solution hot, add the "poor" solvent (e.g., hexane) dropwise with constant swirling until the solution becomes persistently cloudy (turbid).[9][10][12] This indicates the point of saturation.

-

Clarification : Add a few drops of the hot "good" solvent (ethanol) until the turbidity just disappears.[10][12] The solution is now saturated.

-

Crystallization : Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.

-

Isolation and Drying : Collect, wash (with a cold mixture of the two solvents or just the anti-solvent), and dry the crystals as described in the single-solvent protocol.

Visualizing the Workflow

The decision-making process for selecting a recrystallization method can be visualized as a workflow.

Caption: Workflow for Recrystallization Method Selection.

Troubleshooting Common Recrystallization Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No Crystals Form | - Too much solvent was used.- The solution is supersaturated. | - Concentrate the solution by boiling off some solvent.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[7] |

| "Oiling Out" | - The melting point of the solid is lower than the boiling point of the solvent.- The solution cooled too rapidly.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add more of the "good" solvent, and cool more slowly.- Change to a lower-boiling point solvent or a different solvent mixture.[7] |

| Low Recovery | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete cooling. | - Use the minimum amount of hot solvent.- Ensure glassware for hot filtration is pre-heated.- Cool the solution thoroughly in an ice bath.[7] |

| Amorphous Powder Forms | - The solution cooled too quickly. | - Allow the solution to cool more slowly at room temperature before placing it in an ice bath.- Consider a solvent/anti-solvent system to control the rate of precipitation.[9] |

Conclusion

The successful recrystallization of methyl 5-sulfamoylfuran-2-carboxylate hinges on a systematic and well-reasoned approach to solvent selection. By understanding the chemical nature of the target molecule and employing empirical screening methods, an effective purification protocol can be developed. Both single-solvent and mixed-solvent systems offer viable routes to obtaining high-purity material, which is essential for reliable scientific research and drug development. The protocols and troubleshooting guide provided herein serve as a robust starting point for the purification of this and structurally related compounds.

References

-

University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

-

University of York. (n.d.). Mixed-solvent recrystallisation - Chemistry Teaching Labs. Retrieved from [Link]

-

University of Massachusetts. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

-

YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]

-

Scribd. (n.d.). Recrystallization of Sulfanilamide | PDF | Solubility | Chemical Polarity. Retrieved from [Link]

-

Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

-

Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 15). 4.4: Experiment 3 Notes. Retrieved from [Link]

Sources

- 1. Recrystallization [sites.pitt.edu]

- 2. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scribd.com [scribd.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

General procedure for synthesizing sulfamoylfurans

Application Note & Protocols

Topic: General Procedure for the Synthesis of 2-Sulfamoylfurans

For Researchers, Scientists, and Drug Development Professionals

Abstract